molecular formula C17H23NO4 B14061445 1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate

1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate

Cat. No.: B14061445
M. Wt: 305.4 g/mol
InChI Key: IETZARFDVQEFSD-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl, methyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 3-methyl 6-ethylpiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of molecular targets .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 6-ethylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-3-15-10-9-14(16(19)21-2)11-18(15)17(20)22-12-13-7-5-4-6-8-13/h4-8,14-15H,3,9-12H2,1-2H3

InChI Key

IETZARFDVQEFSD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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